2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 100563-50-6
VCID: VC21255169
InChI: InChI=1S/C9H6BrFN4O3/c1-4-12-9(16)14(13-4)8-3-7(15(17)18)5(10)2-6(8)11/h2-3H,1H3,(H,12,13,16)
SMILES: CC1=NN(C(=O)N1)C2=CC(=C(C=C2F)Br)[N+](=O)[O-]
Molecular Formula: C9H6BrFN4O3
Molecular Weight: 317.07 g/mol

2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

CAS No.: 100563-50-6

Cat. No.: VC21255169

Molecular Formula: C9H6BrFN4O3

Molecular Weight: 317.07 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one - 100563-50-6

Specification

CAS No. 100563-50-6
Molecular Formula C9H6BrFN4O3
Molecular Weight 317.07 g/mol
IUPAC Name 2-(4-bromo-2-fluoro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one
Standard InChI InChI=1S/C9H6BrFN4O3/c1-4-12-9(16)14(13-4)8-3-7(15(17)18)5(10)2-6(8)11/h2-3H,1H3,(H,12,13,16)
Standard InChI Key WXMYAHCQEDYPBH-UHFFFAOYSA-N
Isomeric SMILES CC1=NC(=O)N(N1)C2=CC(=C(C=C2F)Br)[N+](=O)[O-]
SMILES CC1=NN(C(=O)N1)C2=CC(=C(C=C2F)Br)[N+](=O)[O-]
Canonical SMILES CC1=NC(=O)N(N1)C2=CC(=C(C=C2F)Br)[N+](=O)[O-]

Introduction

Molecular Identity and Basic Properties

2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is a complex heterocyclic compound belonging to the 1,2,4-triazolone class. It is characterized by a 1,2,4-triazol-3-one core with specific functional group substitutions. The compound possesses a CAS registry number of 100563-50-6, which uniquely identifies it in chemical databases and literature . With an empirical formula of C₉H₆BrFN₄O₃, this compound contains multiple functional groups including bromo, fluoro, and nitro substituents attached to a phenyl ring, which is further connected to the triazolone moiety .

The molecular weight of this compound is 317.07 g/mol, making it a medium-sized organic molecule with significant potential for biological interactions . The presence of multiple nitrogen atoms in the triazole ring, along with the electronegative substituents on the phenyl ring, contributes to its unique chemical reactivity and potential pharmacological properties.

Structural Characteristics and Physicochemical Properties

Molecular Structure

The molecular structure of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one consists of a 1,2,4-triazolone ring connected to a substituted phenyl group. The phenyl ring bears three key substituents: a bromo group at the 4-position, a fluoro group at the 2-position, and a nitro group at the 5-position. Additionally, the triazolone ring contains a methyl substituent, which contributes to its specific chemical properties.

Physical Properties

Based on available data, the compound exhibits the following physical properties:

PropertyValueSource
Molecular Weight317.07 g/mol
Density2.00 g/cm³
pKa8.05±0.20 (Predicted)
AppearanceCrystalline solid

The relatively high density of 2.00 g/cm³ can be attributed to the presence of the bromine atom, which is significantly heavier than other constituents of the molecule . The pKa value of approximately 8.05 indicates the compound's moderate acidity, likely due to the triazolone NH group .

Chemical Properties and Reactivity

The chemical reactivity of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one is influenced by several structural features:

The compound's predicted lipophilicity suggests it would have moderate cell membrane permeability, an important consideration for potential pharmaceutical applications.

Comparative Analysis with Related Compounds

Comparison with Difluoromethyl Analog

A closely related compound is 2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one (CAS: 111992-11-1), which differs by having a difluoromethyl group at the 4-position of the triazolone ring . This structural variation results in significant differences in their physicochemical properties, as shown in the comparative table below:

Property2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one2-(4-Bromo-2-fluoro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
CAS Number100563-50-6111992-11-1
Molecular FormulaC₉H₆BrFN₄O₃C₁₀H₆BrF₃N₄O₃
Molecular Weight317.07 g/mol367.08 g/mol
Density2.00 g/cm³1.97 g/cm³
Additional Features-Difluoromethyl group at position 4

The addition of the difluoromethyl group in the analog increases the molecular weight by approximately 50 g/mol and slightly decreases the density . The difluoromethyl group also introduces additional lipophilicity and potential metabolic stability to the molecule, which could impact its pharmacokinetic properties and biological activity.

Structure-Activity Relationships in Triazole Compounds

Research on structurally similar triazole compounds provides insights into potential structure-activity relationships. Studies on various 1,2,4-triazole derivatives have shown that the position and nature of substituents significantly impact their biological activities .

For instance, in a study on 1,2,4-triazole-based JNK inhibitors, it was observed that compounds with a 4-nitrophenyl group at the 4-position of the triazole exhibited higher potency (IC₅₀ of 0.4 μM) . Similarly, fluoro, methoxy, trifluoromethyl, and trifluoromethoxy substituents on the phenyl group showed comparable activities . These findings suggest that the nitro and fluoro substituents present in 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one might contribute to potential biological activity.

Synthesis Methodologies

General Synthetic Approaches to 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions. Based on synthetic methods described for similar compounds, the synthesis of 2-(4-Bromo-2-fluoro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one might involve the following general approaches:

  • Condensation of hydrazine derivatives with appropriate carbonylic compounds to form hydrazones.

  • Cyclization reactions to form the triazole ring.

  • Introduction of specific substituents through various functional group transformations.

Specific Synthetic Routes for 1,2,4-Triazolones

A potential synthetic route for 1,2,4-triazol-3-ones, based on literature procedures for similar compounds, might involve:

  • Formation of carbothioamides from appropriate acid hydrazides and isothiocyanates.

  • Cyclization of carbothioamides in alkaline conditions to form 1,2,4-triazole-3-thiones.

  • Further functionalization to introduce specific substituents.

This approach is supported by the synthetic methodology described for 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, where 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide was cyclized in alkaline conditions to form the triazole .

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